molecular formula C25H22N2O4S B2518129 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-86-9

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No. B2518129
CAS RN: 900136-86-9
M. Wt: 446.52
InChI Key: OXVFTWKCZXLGRX-UHFFFAOYSA-N
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Description

“2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione” is a chemical compound. It is related to anthraquinone compounds, which have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles involves using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods. For instance, the binding energies of some piperazine chrome-2-one derivatives were obtained using Argus Lab .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of anthraquinone involves oxidation under the catalysis of V2O5 at 389±2°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “tert-Butyl 2-((4-benzylpiperazin-1-yl)sulfonyl)acetate” has a molecular weight of 354.46 and is a solid .

Scientific Research Applications

Antimicrobial Activity

Benzylpiperazinyl anthraquinone sulfonate has been synthesized and evaluated for its antimicrobial potential. In vitro studies have demonstrated significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Researchers have explored its mechanism of action and interactions with microbial proteins, providing insights for drug development.

Carbonic Anhydrase Inhibition

The compound’s structure suggests potential as a carbonic anhydrase (CA) inhibitor. CA enzymes play crucial roles in physiological processes, including pH regulation, ion transport, and bicarbonate production. Benzylpiperazinyl anthraquinone sulfonate derivatives have been designed and synthesized for evaluation against human CAI and CAII . These inhibitors may find applications in treating conditions related to CA dysregulation, such as glaucoma and cancer.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, anthraquinone can cause allergic dermatitis, rhinitis, and bronchial asthma .

Future Directions

The future directions of research on similar compounds involve the development of new anticancer agents due to the emergence of drug-resistant cancers . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFTWKCZXLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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